molecular formula C6H12O B156201 2-Methyltetrahydropyran CAS No. 10141-72-7

2-Methyltetrahydropyran

Cat. No. B156201
CAS RN: 10141-72-7
M. Wt: 100.16 g/mol
InChI Key: YBDQLHBVNXARAU-UHFFFAOYSA-N
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Description

2-Methyltetrahydropyran is a chemical compound with the molecular formula C6H12O . It is also known by synonyms such as 2H-Pyran, tetrahydro-2-methyl-, and Ivermectin EP Impurity F .


Molecular Structure Analysis

The molecular structure of 2-Methyltetrahydropyran consists of a six-membered ring with one oxygen atom and five carbon atoms. One of the carbon atoms is substituted with a methyl group .


Chemical Reactions Analysis

The specific chemical reactions involving 2-Methyltetrahydropyran are not explicitly mentioned in the available literature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Diastereoselective Synthesis : A method for synthesizing functionalized 2-methyltetrahydropyran-4-ones has been developed, providing access to a structural unit common in biologically active natural products, and has been applied to synthesize molecules found in Civet cat secretion (Clarke, Sellars, & Mistry, 2011).

  • Organic Reaction Solvent : 4-Methyltetrahydropyran (4-MeTHP) is explored as an organic reaction solvent for various reactions including radical, Grignard, Wittig, and organometallic reactions, showing potential as a substitute for conventional ethers and harmful halogenated solvents (Kobayashi et al., 2019).

  • Interactions with Transition-Metal Phosphides : Research on the reactions of 2-methyltetrahydropyran on silica-supported nickel phosphide, a hydrotreating catalyst, reveals its potential in biomass feedstock processing, showing good oxygen removal capacity (Bui et al., 2016).

  • Carbonyl Ene Reaction : 2-Methylenetetrahydropyrans have been used efficiently in carbonyl ene reactions, offering a route for the synthesis of β-hydroxydihydropyrans and introducing oxygen heterocycles into molecular frameworks (Liang, Sharum, Lam, & Totah, 2013).

Pharmaceutical and Industrial Applications

  • In Pharmaceutical Synthesis : 4-Methyltetrahydropyran has been used as a solvent in olefin metathesis reactions, including the synthesis of compounds like SUAM 1221, a potential Alzheimer's disease treatment, and sildenafil derivatives (Nienałtowski et al., 2020).

  • Synthesis of Optically Pure Compounds : Routes have been developed for synthesizing optically pure (2S)-2-methyltetrahydropyran-4-one from chiral pool precursors, suitable for large-scale manufacture, highlighting its importance in the synthesis of complex organic compounds (Anderson et al., 2010).

  • Key Segment in Convergent Synthesis : 2-Methylenetetrahydropyran-3-ol derivative, important for convergent synthesis of polycyclic ethers based on Suzuki-Miyaura coupling, has been synthesized efficiently (Nakata et al., 2009).

Miscellaneous Applications

  • Conformational Analysis : Studies on the conformation of methyl-substituted tetrahydropyrans like 2-methyltetrahydropyran provide insights into their structural dynamics, important for understanding their reactivity and interaction in various chemical environments (Ribeiro & Rittner, 2003).

  • DNA Binding Studies : Rhenium compounds with Schiff bases derived from 4-aminotetrahydropyran have been synthesized and their DNA binding abilities investigated, indicating potential biomedical applications (Jadoo, Booysen, & Akerman, 2017).

  • Conformational Studies by Spectroscopy : The conformational enthalpy of 3-methyltetrahydropyran was measured using resonance-enhanced multiphoton ionization spectroscopy, contributing to our understanding of its physical properties (Kim & Baer, 2000).

  • Phase Equilibrium in Hydrate Formation : The formation of clathrate hydrates with 2-methyltetrahydropyran and methane has been studied, relevant for understanding the physical chemistry of hydrate systems (Ohmura et al., 2005).

Safety And Hazards

Safety data sheets suggest that exposure to 2-Methyltetrahydropyran should be avoided. Contact with skin and eyes should be prevented, and adequate ventilation should be ensured during handling. In case of accidental exposure, immediate medical attention is advised .

properties

IUPAC Name

2-methyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDQLHBVNXARAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60906150
Record name 2-Methyloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyltetrahydropyran

CAS RN

10141-72-7
Record name 2-Methyltetrahydropyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyltetrahydropyran
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2-Methyltetrahydropyran
Reactant of Route 5
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2-Methyltetrahydropyran

Citations

For This Compound
287
Citations
PP Bui, ST Oyama, A Takagaki, BP Carrow… - ACS …, 2016 - ACS Publications
… catalyst and a compound, 2-methyltetrahydropyran (C 6 H 12 … describes the reactions of 2-methyltetrahydropyran (2-MTHP) … Similar reactions occur with 2-methyltetrahydropyran on Ni 2 …
Number of citations: 29 pubs.acs.org
KR Anderson, SLG Atkinson, T Fujiwara… - … Process Research & …, 2010 - ACS Publications
… thiophene and a chiral 2-methyltetrahydropyran-4-ol. Disconnection of 1 conveniently gives rise to the thienyl Grignard reagents 2 or 3 and (2S)-2-methyltetrahydropyran-4-one 4 (…
Number of citations: 25 pubs.acs.org
DC Wigfield, S Feiner - Canadian Journal of Chemistry, 1978 - cdnsciencepub.com
… The stereoisomers of 2-methyltetrahydropyran-4-01 have been separated and identified by … Stereoisomeric product ratios of reduction of 2-methyltetrahydropyran-4-one (1) by NaBH,, …
Number of citations: 19 cdnsciencepub.com
A Misono, T Osa, Y Sanami - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
The gas-phase dehydration of tetrahydropyran-2-methanol (TPM), prepared by the hydrogenation of the acrolein thermal dimer (3,4-dihyro-2H-pyran-2-carboxaldehyde (AD)), was …
Number of citations: 9 www.journal.csj.jp
PA Clarke, PB Sellars, N Mistry - Tetrahedron letters, 2011 - Elsevier
… and via ring-closing metathesis, 5b the 2-methyltetrahydropyran in pederin (2) (pederic acid… provide access to diastereomerically pure functionalized 2-methyltetrahydropyran-4-ones. …
Number of citations: 8 www.sciencedirect.com
C Mukai, S Yamaguchi, IJ Kim… - Chemical and …, 2001 - jstage.jst.go.jp
Successive treatment of 4, 5-epoxy-5-methyl-7-trimethylsilyl-6-heptyne-1-ol with Co2 (CO) 8 at 0 C and a catalytic amount of BF3· OEt2 at 78 C gave the tetrahydropyran derivatives with …
Number of citations: 14 www.jstage.jst.go.jp
L Crombie, SH Harper - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… Subjecting cis- and fruns-3-chloro-2-methyltetrahydropyran separately to ring scission we observed that the cis- reacted more vigorously with sodium than did the trans-isomer. The a- …
Number of citations: 57 pubs.rsc.org
S Kobayashi, T Tamura, S Yoshimoto… - Chemistry–An Asian …, 2019 - Wiley Online Library
4‐Methyltetrahydropyran (4‐MeTHP) is a hydrophobic cyclic ether with potential for industrial applications. We herein report, for the first time, a comprehensive study on the performance …
Number of citations: 15 onlinelibrary.wiley.com
E Keinan, KK Seth, R Lamed - Journal of the American Chemical …, 1986 - ACS Publications
Highly enantioselective reduction of aliphatic chloro ketones catalyzed by Thermoanaerobium brockii alcohol dehydrogenase (TBADH) afforded the corresponding S chloro alcohols, …
Number of citations: 155 pubs.acs.org
ML Alcaraz, S Atkinson, P Cornwall… - … process research & …, 2005 - ACS Publications
… In the first approach, 3-bromothiophene is coupled with (2S)-2-methyltetrahydropyran-4-one using … , and reaction with (2S)-2-methyltetrahydropyran-4-one provides AZD4407 after acid-…
Number of citations: 131 pubs.acs.org

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